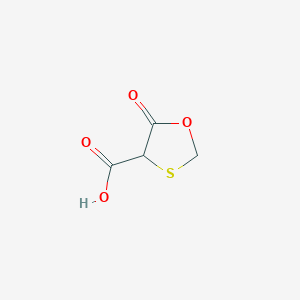

5-Oxo-1,3-oxathiolane-4-carboxylic acid

Descripción

BenchChem offers high-quality 5-Oxo-1,3-oxathiolane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-1,3-oxathiolane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

96905-93-0 |

|---|---|

Fórmula molecular |

C4H4O4S |

Peso molecular |

148.14 g/mol |

Nombre IUPAC |

5-oxo-1,3-oxathiolane-4-carboxylic acid |

InChI |

InChI=1S/C4H4O4S/c5-3(6)2-4(7)8-1-9-2/h2H,1H2,(H,5,6) |

Clave InChI |

TWVSQMZICJIAMH-UHFFFAOYSA-N |

SMILES canónico |

C1OC(=O)C(S1)C(=O)O |

Origen del producto |

United States |

Contextual Significance of 1,3 Oxathiolane Ring Systems in Heterocyclic Chemistry

The 1,3-oxathiolane (B1218472) ring is a five-membered heterocyclic system containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold has garnered substantial attention from organic and pharmaceutical chemists due to its presence in numerous pharmacologically important molecules. nih.govbeilstein-journals.org The most prominent examples are the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC), which are essential components in multidrug therapies for treating HIV and chronic hepatitis B. nih.govnih.gov

In these antiviral agents, the 1,3-oxathiolane ring serves as a bioisosteric replacement for the furanose sugar ring found in natural nucleosides. nih.govbeilstein-journals.org This modification is crucial to their mechanism of action; after in vivo phosphorylation, these drug analogues compete with natural deoxynucleotides for incorporation into viral DNA. nih.gov Because they lack the 3'-hydroxy group necessary for forming the next phosphodiester bond, they act as chain terminators, halting viral replication. beilstein-journals.org The success of these drugs has cemented the 1,3-oxathiolane core as an important "privileged scaffold" in medicinal chemistry, stimulating extensive research into its synthesis and derivatization.

Historical Development and Emerging Research Areas of Oxathiolane Carboxylic Acids

While the fundamental 1,3-oxathiolane (B1218472) ring structure has been known for a considerable time, its application in medicinal chemistry surged in the late 1980s. A pivotal moment was the first synthesis of an oxathiolane nucleoside in 1989 by Belleau and co-workers. nih.govbeilstein-journals.org This discovery paved the way for the development of Lamivudine (B182088) and Emtricitabine (B123318) and sparked decades of research into the synthesis of oxathiolane-based compounds. nih.govacs.org

A key focus of this research has been the development of efficient, stereoselective, and cost-effective synthetic routes to the chiral oxathiolane core. nih.gov Carboxylic acids and their derivatives, such as esters, are central to many of these synthetic strategies. For instance, some routes involve the oxidation of an intermediate aldehyde to form a carboxylic acid, which is then subjected to further transformations like esterification and decarboxylation to yield the desired oxathiolane intermediate. nih.gov

Emerging research continues to refine these syntheses, with a strong emphasis on sustainability and efficiency. Innovations include:

Supply-Centered Synthesis : Developing routes from inexpensive, widely available commodity chemicals like chloroacetic acid, thioglycolic acid, and vinyl acetate (B1210297) to reduce the manufacturing cost of high-volume drugs like Lamivudine. nih.govacs.orgchemrxiv.org

Enzymatic and Asymmetric Synthesis : Utilizing enzymes and chiral auxiliaries to achieve high stereoselectivity, which is critical as often only one stereoisomer of a drug is biologically active while others can be inactive or toxic. nih.gov

Novel Cyclization Strategies : Exploring new chemical reactions, such as those involving sulfenyl chlorides, to construct the oxathiolane ring from acyclic precursors. nih.govnih.gov

In these advanced synthetic schemes, oxathiolane carboxylic acids often serve as crucial building blocks or intermediates, providing a functional handle for constructing more complex molecular architectures.

Structural Basis and Research Relevance of the 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid Moiety

Cyclization Reactions for 1,3-Oxathiolane Ring Formation

The formation of the heterocyclic 1,3-oxathiolane core is the cornerstone of synthesizing the target compound. Various cyclization strategies have been developed to achieve this, starting from different types of precursors.

A direct and fundamental approach to forming the 1,3-oxathiolane ring involves the condensation of a thioacid with a carbonyl compound. This reaction typically proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule. nih.gov

One documented synthesis involves the reaction between a protected glycolic aldehyde and 2-mercaptoacetic acid, which are refluxed in toluene (B28343). This process leads to the formation of a 1,3-oxathiolane lactone structure, which is a derivative of the target compound. nih.gov The use of Brønsted or Lewis acid catalysts is common in such reactions to facilitate the condensation and subsequent cyclization. organic-chemistry.org

Table 1: Example of Condensation Reaction for 1,3-Oxathiolane Lactone Synthesis

| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |

|---|

A refined strategy for constructing the 2,5-substituted 1,3-oxathiolane ring employs glyoxylate (B1226380) derivatives and mercaptoacetaldehyde (B1617137) analogs. A notable example is the cyclocondensation reaction between anhydrous 4-nitrobenzyl glyoxylate and mercaptoacetaldehyde diethyl acetal. nih.gov This reaction, conducted at reflux in toluene, yields a 5-ethoxy-1,3-oxathiolane derivative, which serves as a precursor to the desired structure after further functional group manipulation. nih.gov The majority of commercial syntheses for related drug intermediates utilize the condensation of L-menthol glyoxylate with 1,4-dithiane-2,5-diol (B140307), a dimer of mercaptoacetaldehyde. nih.govacs.org

A versatile and innovative platform for creating the oxathiolane framework from acyclic precursors is based on sulfenyl chloride chemistry. nih.govacs.org This approach avoids the direct condensation of two separate heterocyclic precursors and instead builds the ring sequentially.

A developed route begins with the esterification of thioglycolic acid. nih.govnih.gov The resulting thiol ester is then halogenated with a reagent like sulfuryl chloride to generate a sulfenyl chloride intermediate. nih.govnih.gov This reactive intermediate is then reacted with an olefin, such as vinyl acetate (B1210297), to form a crucial sulfur-carbon bond via regioselective 1,2-insertion. nih.govchemrxiv.org The presence of excess sulfuryl chloride can also induce α-chlorination of the ester. nih.govnih.gov The final step involves the cyclization of this dichlorinated intermediate in water to form the 1,3-oxathiolane ring. nih.govnih.gov This method is advantageous as it utilizes low-cost, high-volume starting materials like chloroacetic acid, sodium thiosulfate, and vinyl acetate. nih.govacs.org

Table 2: Key Steps in Sulfenyl Chloride-Based Oxathiolane Synthesis

| Step | Starting Materials | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Esterification | Thioglycolic acid, L-menthol | Toluene (for water removal) | L-menthyl thioglycolate | nih.gov |

| 2. Halogenation | L-menthyl thioglycolate | Sulfuryl chloride | Sulfenyl chloride intermediate | nih.govnih.gov |

| 3. C-S Bond Formation | Sulfenyl chloride, Vinyl acetate | - | Dichlorinated intermediate | nih.govnih.gov |

Achieving the correct stereochemistry is paramount, especially when synthesizing intermediates for chiral drugs. Several strategies are employed to control the stereochemical outcome of the ring closure.

One prominent method involves the use of a chiral auxiliary. For instance, L-menthol can be used to form an ester with a glyoxylate derivative. nih.gov This introduces a chiral center that directs the stereochemical outcome of the subsequent cyclization, often driven to completion by the selective crystallization of a single diastereomer in a process known as a dynamic kinetic resolution. nih.gov

Enzymatic methods have also been investigated to resolve racemic oxathiolane intermediates. In one approach, a racemic oxathiolane propionate (B1217596) derivative is subjected to resolution using Mucor miehei lipase (B570770), which selectively acts on one enantiomer, allowing for the separation of the desired enantioenriched precursor. nih.gov

Functional Group Interconversions on the Oxathiolane Ring

Once the core 1,3-oxathiolane ring is formed, subsequent reactions are often necessary to modify its functional groups to arrive at the final target molecule.

The carboxylic acid group at the 4-position of the ring is a key handle for further derivatization, most commonly through esterification. The Fischer esterification is a classic and widely applicable method, wherein the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form the corresponding ester and water. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the product side. masterorganicchemistry.com

In the context of precursor synthesis, esterification can also be a critical early step. For example, in the sulfenyl chloride route, thioglycolic acid is first esterified with L-menthol. nih.govchemrxiv.org This transformation is typically conducted in a solvent like toluene to facilitate the removal of water and drive the reaction to completion, achieving high yields. nih.gov

Transformations at the 5-Position (e.g., Hydroxylation, Halogenation)

Modifications at the 5-position of the oxathiolane ring are critical for introducing diverse functionalities. Key transformations include halogenation of precursor molecules, which facilitates the crucial cyclization step.

Halogenation: A versatile platform for constructing the oxathiolane framework involves sulfenyl chloride chemistry, which utilizes halogenation as a key step. nih.gov In one innovative route, a thiol ester precursor is halogenated using sulfuryl chloride. nih.govacs.org This reaction not only forms a sulfenyl chloride but also results in chlorination at the α-position of the ester in the presence of excess sulfuryl chloride. nih.govacs.org The resulting dichlorinated intermediate is then cyclized in water to generate the target oxathiolane ring system. nih.gov This strategy proved effective in the synthesis of intermediates for antiviral drugs like Lamivudine (B182088) and Emtricitabine (B123318). nih.govacs.org

Hydroxylation and Related Reductions: While direct hydroxylation at the 5-oxo position is less commonly detailed, the reduction of the 5-oxo (lactone) group to a 5-hydroxy (lactol) functionality is a pivotal transformation. For instance, 2-(tert-butyldiphenylsilyloxy)methyl-5-oxo-1,3-oxathiolane can be treated with a diisobutylaluminium hydride (DIBAL) solution at low temperatures (e.g., -78 °C). nih.gov This reduction yields a 5-hydroxy intermediate, which can then be acylated to produce derivatives like 2-(tert-butyldiphenylsilyloxy)methyl-5-acetoxy-1,3-oxathiolane, demonstrating a pathway from the 5-oxo to a 5-hydroxy derivative. nih.gov

Derivatization of the 4-Position

The carboxylic acid group at the 4-position is a prime site for derivatization to create a variety of esters, amides, and other functional groups, which can be crucial for subsequent synthetic steps or for modulating the biological activity of the final compound.

Standard organic chemistry techniques are employed for these transformations. The carboxylic acid can be converted into an acyl chloride or activated with coupling agents to facilitate reactions with nucleophiles. For example, esterification can be carried out to produce methyl or ethyl esters, which may serve as protecting groups or intermediates for further reactions. researchgate.net Oxidative decarboxylation of the carboxylic acid at position 4, using reagents like lead tetraacetate, can be employed to furnish a 5-acetoxy-1,3-oxathiolane derivative, effectively replacing the carboxyl group with an acetate. nih.gov Furthermore, direct amide coupling methodologies, such as those using silane-based reagents, represent an efficient and waste-minimizing approach for converting the carboxylic acid into a wide range of amides under mild conditions. themjalab.com

Innovative Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for synthesizing oxathiolane derivatives, driven by the large-scale demand for pharmaceuticals derived from these intermediates. nih.govacs.org

Development of Economically Viable and Scalable Syntheses

A significant innovation is the development of a "supply-centered synthesis" approach, which intentionally designs a synthetic route based on low-cost, widely available starting materials. nih.gov This strategy was successfully applied to an oxathiolane intermediate used in manufacturing Lamivudine and Emtricitabine, which are produced on a scale of over 1000 metric tons per year. nih.govacs.org

This economically driven route bypasses more complex starting materials in favor of basic chemicals. nih.gov The process has been demonstrated on a gram scale, indicating its potential for large-scale industrial application. nih.govnih.gov The key to this approach is the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors. nih.govacs.org

| Starting Materials | Key Reagents | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Chloroacetic acid, Sodium thiosulfate, Vinyl acetate | Sulfuryl chloride, Water, Acetonitrile | Sulfenyl chloride formation, α-halogenation, and aqueous cyclization | Utilizes low-cost, high-volume starting materials for a scalable synthesis. | nih.govacs.org |

| Thioglycolic acid, L-Menthol | Sulfuryl chloride, Vinyl acetate | Stereocontrolled synthesis via a chiral auxiliary | An established method for controlling stereochemistry in the oxathiolane ring. | nih.gov |

Exploration of Alternative Reagents and Reaction Conditions

The quest for greener and more efficient synthetic processes has led to the exploration of new reagents and reaction conditions. nih.gov A notable shift has been the move away from traditional condensation reactions, such as those using 1,4-dithiane-2,5-diol, towards more streamlined methods like the sulfenyl chloride approach. nih.govacs.org

Key areas of innovation include:

Alternative Reagents: The use of sulfuryl chloride for simultaneous sulfenyl chloride formation and α-chlorination is a prime example of reagent innovation that simplifies the synthetic sequence. nih.gov For the cyclocondensation step in forming related 1,3-oxathiolan-5-ones, dicyclohexylcarbodiimide (B1669883) (DCC) has been used as an efficient dehydrating and cyclizing agent. jocpr.com

Greener Solvents: A major advancement is the use of water as the solvent for the critical ring-closing step to form the oxathiolane. nih.gov This significantly reduces the reliance on volatile organic solvents, aligning with the principles of green chemistry. nih.govsci-hub.se

Optimized Reaction Conditions: During the development of the aqueous cyclization, it was discovered that controlling the pH is crucial. The highest yields were achieved when the reaction was maintained between pH 3 and pH 4, demonstrating the importance of optimizing reaction parameters for efficiency. acs.org The principles of green chemistry encourage the use of catalysis, including non-corrosive and recoverable solid acid catalysts, to improve energy efficiency and reduce waste from neutralization steps. semanticscholar.org

Chiral Auxiliaries and Their Role in Diastereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org In the context of 5-oxo-1,3-oxathiolane-4-carboxylic acid synthesis, chiral auxiliaries can be attached to one of the starting materials to direct the formation of a specific diastereomer. This approach relies on the steric and electronic properties of the auxiliary to create a chiral environment that favors the formation of one stereoisomer over the other. researchgate.net

One notable example involves the use of L-menthol as a chiral auxiliary. nih.gov In the synthesis of lamivudine, a nucleoside analogue containing a 1,3-oxathiolane ring, an L-menthyl moiety is connected to an enantiomerically pure oxathiolane-based lactol. nih.gov This setup is crucial for producing the desired stereochemistry in the final product. The β-selectivity is believed to arise from the formation of an oxonium ion, which is stabilized through anchimeric assistance from the L-menthyl ester function. nih.gov

Another class of widely used chiral auxiliaries are oxazolidinones. sigmaaldrich.com These can be prepared from amino acids or amino alcohols and have been successfully applied in various stereoselective transformations, including aldol (B89426) reactions and alkylations. While not specifically detailed for 5-oxo-1,3-oxathiolane-4-carboxylic acid in the provided context, their versatility suggests potential applicability. The substituents on the oxazolidinone ring direct the stereochemical course of reactions at the α-position of a tethered carbonyl group.

Sulfur-containing chiral auxiliaries, derived from amino acids, have also demonstrated significant potential in asymmetric synthesis. scielo.org.mx These auxiliaries have been employed in acetate aldol reactions, Michael additions, and the resolution of racemic mixtures. scielo.org.mx Their utility in the synthesis of complex, biologically active molecules highlights their potential for controlling stereochemistry in 1,3-oxathiolane systems.

The general principle of using a chiral auxiliary involves several key steps: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter(s), and subsequent removal of the auxiliary to yield the enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor/Source | Typical Applications |

| L-Menthol | Natural product | Diastereoselective reactions, synthesis of lamivudine. nih.gov |

| Oxazolidinones | Amino acids, amino alcohols | Aldol reactions, alkylations, Diels-Alder reactions. |

| Pseudoephedrine | Natural product | Asymmetric alkylation for synthesis of optically active carboxylic acids. nih.gov |

| Camphorsultam | Camphor | Alkylations, aldol reactions, Diels-Alder reactions. researchgate.net |

| Sulfur-based auxiliaries | Amino acids | Acetate aldol reactions, Michael additions, resolution of racemic mixtures. scielo.org.mx |

Dynamic Kinetic Resolution Techniques for Stereochemical Purity

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus offering a theoretical yield of 100%. princeton.eduwikipedia.org This technique combines a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. princeton.edu For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu

In the synthesis of 1,3-oxathiolane derivatives, DKR has been successfully implemented. A key example is the synthesis of an optically pure hydroxyoxathiolane, a crucial intermediate for the antiviral drugs lamivudine (3TC) and emtricitabine (FTC). nih.gov This industrial process utilizes an L-menthyl ester to control the stereochemical outcome. The DKR is driven to completion by the selective crystallization of a single isomer from the solution. nih.govresearchgate.net

Organocatalysis has also emerged as a valuable tool for DKR processes. Chiral bifunctional (thio)urea and squaramide catalysts, for instance, can promote DKR through hydrogen-bonding interactions with the substrates. nih.govnih.gov These catalysts have been applied to a variety of asymmetric reactions, demonstrating the broad applicability of this strategy. nih.govnih.gov

Table 2: Key Parameters for an Efficient Dynamic Kinetic Resolution

| Parameter | Description |

| Irreversibility | The kinetic resolution step should be irreversible to maintain high enantioselectivity. princeton.edu |

| Enantiomeric Ratio (E) | The ratio of the reaction rates of the two enantiomers (kR/kS) should be high, ideally greater than 20. princeton.edu |

| Racemization Rate (kinv) | The rate of racemization should be at least equal to or greater than the reaction rate of the faster-reacting enantiomer (kR). princeton.edu |

| Absence of Side Reactions | Spontaneous reactions involving the substrate enantiomers or racemization of the product should be minimal or absent. princeton.edu |

Enzymatic Resolution Methods for Enantioselective Separation

Enzymatic resolution has become a widely adopted method for the enantioselective separation of chiral compounds, including intermediates for 5-oxo-1,3-oxathiolane-4-carboxylic acid. nih.gov This approach leverages the high stereoselectivity of enzymes, such as lipases and esterases, to catalyze reactions on one enantiomer of a racemic mixture at a much higher rate than the other. nih.govnih.gov These methods are often favored for their mild reaction conditions, high efficiency, and environmental friendliness. nih.gov

A prominent example is the use of lipases in the synthesis of enantiopure 1,3-oxathiolane derivatives. For instance, Candida antarctica lipase B (CAL-B) has been utilized in the asymmetric synthesis of 1,3-oxathiolan-5-ones through a dynamic covalent kinetic resolution strategy. nih.govresearchgate.net This process involves the formation of a dynamic hemithioacetal followed by an intramolecular, lipase-catalyzed lactonization, yielding products with good conversion and moderate to good enantiomeric excess. researchgate.net

Another lipase, from Trichosporon laibachii, has been employed in a one-pot cyclization-acetylation reaction in organic media to produce highly enantiomerically pure chiral 1,3-oxathiolane intermediates. researchgate.net Similarly, Mucor miehei lipase has been used for the resolution of an oxathiolane propionate derivative, providing the desired (-)-enantiomer as the unreacted substrate. nih.gov The enantiomerically enriched precursor is then used to synthesize the pure nucleoside analogue. nih.gov

The choice of enzyme and reaction conditions, including the solvent, can significantly influence the stereoselectivity of the resolution. nih.gov For example, solvent-dependent stereoselectivity has been observed in the enzyme-catalyzed dynamic kinetic resolution of 1,3-oxathiolane derivatives under biphasic conditions using different organic solvents with a phosphate (B84403) buffer. nih.gov

Table 3: Enzymes Used in the Resolution of 1,3-Oxathiolane Derivatives

| Enzyme | Source | Application | Reference |

| Candida antarctica lipase B (CAL-B) | Fungus | Dynamic covalent kinetic resolution of 1,3-oxathiolan-5-ones. | nih.govresearchgate.net |

| Trichosporon laibachii lipase | Fungus | One-pot cyclization-acetylation for enantiopure 1,3-oxathiolane intermediates. | researchgate.net |

| Mucor miehei lipase | Fungus | Resolution of oxathiolane propionate derivatives. | nih.gov |

| Pseudomonas fluorescens lipase | Bacterium | Resolution of an acetoxy sulfide (B99878) intermediate. | nih.gov |

| Pig liver esterase (PLE) | Animal | Separation of 5-fluoro-substituted 1,3-oxathiolane nucleoside enantiomers. | nih.gov |

Stereochemical Elucidation and Assignment Methodologies

Once a chiral 5-oxo-1,3-oxathiolane-4-carboxylic acid derivative has been synthesized, it is essential to determine its absolute and relative stereochemistry. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. By analyzing the coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms within the molecule can be deduced. nih.govnih.gov For 3-oxo-1,3-oxathiolane derivatives, ¹H NMR spectroscopy, in conjunction with molecular modeling, has been used to characterize the conformations and isomeric ratios of these compounds. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. nih.govlookchem.com By using a chiral stationary phase, the two enantiomers of a compound can be resolved into separate peaks, and the ratio of their peak areas provides a measure of the enantiomeric purity.

X-ray Crystallography provides an unambiguous determination of the absolute configuration of a crystalline compound. unimore.it By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of all atoms in space. unimore.it This method was used to establish the absolute configuration of a chiral 1,3-dithiolane (B1216140) derivative, which then served as a reference for related compounds. unimore.it

The Cahn-Ingold-Prelog (CIP) priority rules are a systematic method for assigning the absolute configuration (R or S) to a stereocenter. masterorganicchemistry.comyoutube.com This involves assigning priorities to the four substituents attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer, and the direction of the remaining three groups (from highest to lowest priority) determines the R or S designation. masterorganicchemistry.com

Table 4: Methods for Stereochemical Elucidation

| Method | Information Provided |

| NMR Spectroscopy (e.g., NOE) | Relative stereochemistry, conformational analysis. nih.govnih.gov |

| Chiral HPLC | Enantiomeric excess (ee), separation of enantiomers. nih.govlookchem.com |

| X-ray Crystallography | Absolute configuration of crystalline compounds. unimore.it |

| Cahn-Ingold-Prelog (CIP) Rules | Assignment of absolute configuration (R/S) to stereocenters. masterorganicchemistry.comyoutube.com |

Reaction Chemistry and Mechanistic Investigations of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid

Ring Opening and Ring Expansion Reactions

The 1,3-oxathiolan-5-one (B1253419) ring is susceptible to reactions that lead to the cleavage of the heterocyclic system. The inherent ring strain and the presence of two heteroatoms facilitate these transformations. Studies on substituted 1,3-oxathiolan-5-ones, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, have shown that the ring can be opened by various reagents, including hydrazines, amines, and other nucleophiles, leading to the formation of diverse acyclic and new heterocyclic systems. researchgate.net The reaction pathway often involves the initial nucleophilic attack at the electrophilic carbonyl carbon of the thiolactone. researchgate.net

For instance, the reaction of a 1,3-oxathiolan-5-one derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolidinone derivatives, demonstrating a comprehensive transformation involving ring opening and subsequent re-cyclization. researchgate.net

While specific studies on the ring expansion of 5-oxo-1,3-oxathiolane-4-carboxylic acid are not extensively detailed, ring expansion is a known reaction pathway for 1,3-oxathiolanes in general, often catalyzed and leading to larger, medium-sized sulfur-containing heterocycles. researchgate.net Such reactions provide a valuable synthetic route to ring systems that are otherwise challenging to construct. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Oxathiolane System

The reactivity of the 5-oxo-1,3-oxathiolane-4-carboxylic acid system is characterized by distinct electrophilic and nucleophilic centers.

Electrophilic Character: The carbonyl carbon (C5) of the thiolactone moiety is a primary electrophilic site. It is susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other carboxylic acid derivatives like esters and acid chlorides. libretexts.org The attack initiates a nucleophilic acyl substitution, which can result in the ring opening of the oxathiolane system. The process is often catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Character: The carboxylate anion, formed by the deprotonation of the carboxylic acid group, is a potent nucleophile. It can attack various electrophiles. For example, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylate can be activated to react with amines to form amides. libretexts.org This reaction proceeds by the carboxylate adding to the DCC, forming a reactive intermediate that is then susceptible to nucleophilic attack by an amine. libretexts.org

Research on related 1,3-oxathiolan-5-one structures has demonstrated their versatile chemical reactivity with various reagents such as hydroxyaldehydes, ketones, and α,β-unsaturated carbonyl compounds, yielding a variety of fused and ring-opened heterocyclic systems. researchgate.net

Hydrolysis and Solvolysis Pathways of the Ester and Lactone Moieties

The 5-oxo-1,3-oxathiolane-4-carboxylic acid contains a thiolactone, which is a cyclic thioester. This moiety is susceptible to hydrolysis, a reaction of significant mechanistic interest. The hydrolysis of thiolactones, such as homocysteine thiolactone, has been shown to be pH-dependent. nih.gov At physiological pH, these rings can open to form the corresponding mercaptocarboxylic acid. nih.gov For example, at pH 7.4, homocysteine thiolactone readily hydrolyzes to homocysteine. nih.gov

The mechanism for the base-catalyzed hydrolysis of esters and lactones typically proceeds via a bimolecular acyl-oxygen fission (BAC2 mechanism). This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the leaving group. A similar pathway is expected for the thiolactone in 5-oxo-1,3-oxathiolane-4-carboxylic acid.

Aminolysis of thiolactones has also been studied in detail, with kinetics supporting a mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate after the nucleophilic attack by the amine. nih.gov The reaction is typically first-order with respect to the amine concentration. nih.gov

Table 1: Factors Influencing Thiolactone Hydrolysis and Aminolysis

| Factor | Observation | Implication for 5-Oxo-1,3-oxathiolane-4-carboxylic Acid |

| pH | Hydrolysis of homocysteine thiolactone is pH-dependent. nih.gov | The stability and rate of ring opening of the thiolactone moiety will be significantly influenced by the pH of the medium. |

| Nucleophile pKa | For aminolysis of homocysteine thiolactone, maximal reactivity at pH 7.4 is seen with primary amines having a pKa of 7.7. nih.gov | The rate of reaction with various nucleophiles will depend on their basicity and steric factors. |

| Mechanism | Aminolysis proceeds via a rate-determining formation of a tetrahedral intermediate. nih.gov | Mechanistic studies would likely reveal a similar intermediate in reactions with nucleophiles like amines or water. |

Decarboxylation Reactions of the Carboxylic Acid Group

The structure of 5-oxo-1,3-oxathiolane-4-carboxylic acid is analogous to that of a β-keto acid, where the thiolactone carbonyl group is in the β-position relative to the carboxylic acid. β-Keto acids are known to undergo facile decarboxylation upon heating. quora.com

The mechanism for this reaction proceeds through a cyclic, six-membered transition state. quora.commasterorganicchemistry.com The carboxylic acid proton forms a hydrogen bond with the β-carbonyl oxygen. Upon heating, a concerted reaction occurs: the proton is transferred to the carbonyl oxygen, the C-C bond between the carboxyl group and the α-carbon breaks to release carbon dioxide, and an enol intermediate is formed. quora.commasterorganicchemistry.com This enol then tautomerizes to the more stable keto form.

The rate of decarboxylation can be influenced by several factors:

Solvents: Protic solvents can disrupt the internal hydrogen bonding necessary for the cyclic transition state, potentially slowing the reaction. masterorganicchemistry.com

Catalysis: Metal atoms on the surface of metal oxide catalysts can act as electrophilic centers, activating the carbonyl group and facilitating decarboxylation. acs.org

Electronic Effects: Theoretical studies on β-keto acids show that the activation barrier for decarboxylation is significantly lower for the carboxylate anion compared to the neutral acid. nih.gov

In the context of synthesis, oxidative decarboxylation has been employed as a key step in preparing certain 1,3-oxathiolane (B1218472) intermediates from their corresponding carboxylic acid precursors. nih.gov

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative insight into the reaction mechanisms of 5-oxo-1,3-oxathiolane-4-carboxylic acid. While specific data for this exact compound is limited, studies on analogous structures offer valuable benchmarks.

Reaction Kinetics: The kinetics of the basic hydrolysis of γ-thiolactones have been investigated, providing rate constants that help quantify the reactivity of the thiolactone ring. acs.orgacs.org Similarly, kinetic analyses of the aminolysis of homocysteine thiolactone have determined the Brønsted coefficient (βnuc) to be 0.66, which describes the sensitivity of the reaction rate to the nucleophilicity of the attacking amine. nih.gov Such studies indicate that the formation of the tetrahedral intermediate is the rate-limiting step. nih.gov

Table 2: Illustrative Kinetic Data from Analogous Systems

| Reaction | Compound/System | Kinetic Parameter | Value/Observation |

| Aminolysis | Homocysteine Thiolactone | Brønsted coefficient (βnuc) | 0.66 nih.gov |

| Hydrolysis | Homocysteine Thiolactone | Rate Dependence | pH-dependent nih.gov |

| Decarboxylation | Alkyl Substituted β-Keto Acids | Rate Dependence | Rate constant correlates with the increasing length of the Cα–C(OOH) bond. acs.org |

Thermodynamic Studies: Thermodynamic investigations, particularly through computational chemistry, have elucidated the energetics of key transformations. For the decarboxylation of β-keto acids, theoretical studies have calculated the activation barriers. For instance, the decarboxylation of formylacetic acid has a calculated activation barrier of 28.6 kcal/mol, which drops to 20.6 kcal/mol for its corresponding anion. nih.gov These calculations support the observation that decarboxylation is more facile for the carboxylate species. The reaction proceeds through a stable cyclic transition structure where the proton is almost fully transferred from the acid to the keto group. nih.gov

Table 3: Calculated Activation Barriers for Decarboxylation of β-Keto Acids

| Compound | Activation Barrier (kcal/mol) | Method |

| Formylacetic Acid | 28.6 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |

| Formylacetate Anion | 20.6 | MP4SDTQ/6-31+G//MP2/6-31+G nih.gov |

| Malonic Acid | 33.2 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |

| α,α-dimethylacetoacetic acid | 26.7 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |

These kinetic and thermodynamic principles derived from closely related structures provide a robust framework for understanding and predicting the chemical behavior of 5-oxo-1,3-oxathiolane-4-carboxylic acid.

Advanced Spectroscopic and Structural Characterization of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation and configuration of 5-Oxo-1,3-oxathiolane-4-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy help in elucidating through-space interactions and stereochemical relationships.

The 1,3-oxathiolane (B1218472) ring can adopt various conformations, with the half-chair and envelope forms being the most common. The relative stereochemistry of substituents on the ring significantly influences the preferred conformation. In the case of 5-Oxo-1,3-oxathiolane-4-carboxylic acid, the substituents at the C4 and C5 positions play a critical role in determining the ring's pucker and the orientation of the carboxylic acid group.

Key Research Findings:

The structural characterization of various 1,3-oxathiolane derivatives has been successfully carried out using ¹H NMR spectroscopy and molecular modeling. nih.gov

For some 1,3-oxathiolane analogs, the molecule exists as a mixture of different conformations in solution, and the ratio of these conformers can be determined from the experimental coupling constants. nih.gov

NMR analysis, including chemical shifts, J-couplings, and NOEs, provides valuable information on the experimental conformational preference of free ligands in solution.

| Proton | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Information Gained |

| H-2 | 4.5 - 5.5 | ²J ≈ 6-8 | Position adjacent to two heteroatoms |

| H-4 | 3.5 - 4.5 | ³J(H4-H5) ≈ 4-10 | Stereochemistry and ring conformation |

| H-5 | 3.0 - 4.0 | ³J(H4-H5) ≈ 4-10 | Stereochemistry and ring conformation |

| COOH | 10.0 - 13.0 | - | Presence of carboxylic acid proton |

Table 1: Representative ¹H NMR data for the 1,3-oxathiolane ring system.

| Carbon | Typical Chemical Shift Range (ppm) | Information Gained |

| C-2 | 70 - 90 | Carbon between two heteroatoms |

| C-4 | 40 - 60 | Carbon bearing the carboxylic acid group |

| C-5 | 170 - 180 | Carbonyl carbon of the thiolactone |

| COOH | 170 - 185 | Carboxylic acid carbonyl carbon |

Table 2: Representative ¹³C NMR data for the 5-Oxo-1,3-oxathiolane-4-carboxylic acid skeleton.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within 5-Oxo-1,3-oxathiolane-4-carboxylic acid. These techniques are complementary and offer a comprehensive vibrational profile of the molecule.

FTIR Spectroscopy:

FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of 5-Oxo-1,3-oxathiolane-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and thiolactone moieties.

O-H Stretch: A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. spectroscopyonline.com

C=O Stretches: Two distinct carbonyl stretching bands are expected. The thiolactone carbonyl (C=O) typically absorbs at a higher frequency (around 1750-1780 cm⁻¹) compared to the carboxylic acid carbonyl, which appears in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The exact positions can be influenced by hydrogen bonding and the electronic effects of the sulfur atom.

C-O Stretch: The C-O stretching vibration of the carboxylic acid is expected to appear in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

C-S Stretch: The C-S stretching vibration is generally weak and appears in the 700-600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For 5-Oxo-1,3-oxathiolane-4-carboxylic acid, Raman spectroscopy can provide complementary information to FTIR.

S-C-O Ring Vibrations: The skeletal vibrations of the oxathiolane ring will be observable in the Raman spectrum.

C=O Stretches: The carbonyl stretching vibrations are also Raman active and can help confirm the assignments made from the FTIR spectrum.

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3500-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 | 1700-1730 |

| Thiolactone | C=O stretch | 1750-1780 | 1750-1780 |

| Carboxylic Acid | C-O stretch | 1320-1210 | Moderate |

| Oxathiolane Ring | C-S stretch | 700-600 (weak) | 700-600 |

Table 3: Characteristic vibrational frequencies for 5-Oxo-1,3-oxathiolane-4-carboxylic acid.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elucidating the fragmentation pathways of 5-Oxo-1,3-oxathiolane-4-carboxylic acid. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for such analyses.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For 5-Oxo-1,3-oxathiolane-4-carboxylic acid, several characteristic fragmentation pathways can be predicted:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids. libretexts.org

Loss of COOH: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxylic acid moiety (45 Da). libretexts.org

Ring Cleavage: The oxathiolane ring can undergo fragmentation, leading to the loss of fragments such as CO, S, or CH₂S. The presence of the thiolactone functionality influences the ring-opening patterns.

McLafferty Rearrangement: While less common for this specific structure, related compounds with longer alkyl chains could exhibit this rearrangement.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Fragmentation of 5-Oxo-1,3-oxathiolane-4-carboxylic Acid:

| Fragmentation Pathway | Neutral Loss (Da) | Resulting Fragment Ion (m/z) |

| Loss of water | 18 | [M-H₂O]⁺ |

| Loss of carbon monoxide | 28 | [M-CO]⁺ |

| Loss of carbon dioxide | 44 | [M-CO₂]⁺ |

| Loss of carboxyl radical | 45 | [M-COOH]⁺ |

| Loss of thioformaldehyde | 46 | [M-CH₂S]⁺ |

Table 4: Potential fragmentation pathways for 5-Oxo-1,3-oxathiolane-4-carboxylic acid in mass spectrometry.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. For a chiral molecule like 5-Oxo-1,3-oxathiolane-4-carboxylic acid, this technique can unambiguously establish the spatial arrangement of atoms, including the conformation of the oxathiolane ring and the relative orientation of the substituents.

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This provides highly accurate bond lengths, bond angles, and torsion angles.

Key Information from X-ray Crystallography:

Absolute Configuration: For chiral compounds, X-ray crystallography can determine the absolute configuration (R or S) at each stereocenter, which is crucial for understanding its biological activity.

Ring Conformation: The precise conformation of the 1,3-oxathiolane ring (e.g., envelope, half-chair) in the solid state can be elucidated. nih.gov

Intermolecular Interactions: The crystal packing reveals information about intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound. For 5-Oxo-1,3-oxathiolane-4-carboxylic acid, hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature in the crystal lattice.

While no specific crystal structure for 5-Oxo-1,3-oxathiolane-4-carboxylic acid is readily available in the searched literature, data from analogous heterocyclic compounds provide a framework for what to expect. For instance, the crystal structures of related 1,3-oxathiolane derivatives have been reported, confirming their molecular structures and stereochemistry. core.ac.ukunimore.it

| Parameter | Typical Value | Significance |

| C-S bond length | 1.80 - 1.85 Å | Standard single bond length |

| C-O bond length (ring) | 1.40 - 1.45 Å | Standard single bond length |

| C=O bond length | 1.18 - 1.22 Å | Typical double bond length |

| Ring pucker parameters | Varies | Describes the conformation of the five-membered ring |

| Hydrogen bond distances | O-H···O ≈ 2.5 - 2.8 Å | Indicates strong intermolecular interactions |

Table 5: Expected crystallographic parameters for 5-Oxo-1,3-oxathiolane-4-carboxylic acid based on related structures.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules. These methods are particularly useful for determining the enantiomeric purity and investigating the stereochemical features of 5-Oxo-1,3-oxathiolane-4-carboxylic acid.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The sign and magnitude of the Cotton effects in the CD spectrum can be related to the absolute configuration of the stereocenters. The chromophores in 5-Oxo-1,3-oxathiolane-4-carboxylic acid, namely the thiolactone carbonyl and the carboxylic acid carbonyl, are expected to give rise to distinct CD signals.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is also characteristic of a chiral molecule and can be used to determine the absolute configuration and to assess enantiomeric purity.

Applications:

Enantiomeric Purity: Both CD and ORD can be used to determine the enantiomeric excess (ee) of a sample by comparing its spectrum to that of the pure enantiomer.

Conformational Studies: Changes in the CD or ORD spectrum with solvent or temperature can provide information about conformational equilibria in solution.

Absolute Configuration: By comparing the experimental CD or ORD spectrum with spectra predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of a new chiral compound.

While specific CD and ORD data for 5-Oxo-1,3-oxathiolane-4-carboxylic acid were not found in the initial search, the principles of these techniques are well-established for the analysis of chiral carboxylic acids and lactones.

| Technique | Measurement | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Absolute configuration, enantiomeric purity, conformational analysis |

| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light vs. wavelength | Absolute configuration, enantiomeric purity |

Table 6: Overview of chiroptical spectroscopy techniques for the analysis of 5-Oxo-1,3-oxathiolane-4-carboxylic acid.

Computational and Theoretical Investigations of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely employed to determine the optimized molecular geometry, electronic properties, and reactivity descriptors of organic compounds.

For 5-Oxo-1,3-oxathiolane-4-carboxylic acid, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. dntb.gov.uaresearchgate.net The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. mdpi.com The oxathiolane ring is expected to adopt a non-planar, puckered conformation to minimize steric strain.

Electronic structure analysis through DFT provides insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the molecule's frontier molecular orbitals. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Further analyses derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. nih.gov Red-colored regions indicate electron-rich areas (nucleophilic sites), such as around the oxygen atoms of the carbonyl and carboxyl groups, while blue regions indicate electron-poor areas (electrophilic sites). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions between orbitals. bohrium.com It provides information on charge transfer and delocalization of electron density, which helps in understanding the stability of the molecule arising from hyperconjugative interactions. researchgate.net

Table 1: Example of Predicted Geometrical Parameters for 5-Oxo-1,3-oxathiolane-4-carboxylic Acid from DFT Calculations This table presents hypothetical data typical of DFT B3LYP/6-311++G(d,p) calculations for illustrative purposes.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (lactone) | 1.21 | |

| C=O (acid) | 1.22 | |

| C-S | 1.85 | |

| C-O (ring) | 1.45 | |

| C-C | 1.53 | |

| **Bond Angles (°) ** | ||

| O-C-S (ring) | 105.0 | |

| C-S-C (ring) | 95.0 | |

| C-C=O (lactone) | 125.0 | |

| **Dihedral Angles (°) ** | ||

| H-O-C=O (acid) | ~0 (syn) | |

| C-C-S-C | 25.0 |

Conformational Analysis and Energy Minimization Studies

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis of 5-Oxo-1,3-oxathiolane-4-carboxylic acid involves identifying all possible spatial arrangements (conformers) and determining their relative stabilities.

Key conformational features of this molecule include:

Ring Puckering: The five-membered oxathiolane ring is not planar. It can exist in various puckered conformations, such as envelope or twist forms, to alleviate torsional strain. Computational methods can map the potential energy surface (PES) to locate the most stable ring conformers. bohrium.com

Carboxylic Acid Orientation: The carboxylic acid group has a rotational barrier around the C-C bond. Furthermore, the hydroxyl proton can be oriented in a syn or anti position relative to the carbonyl group. It is widely held that the syn conformation, where the O=C–O–H dihedral angle is near 0°, is significantly more stable due to factors like intramolecular hydrogen bonding, especially in the gas phase. nih.gov However, in solution, explicit solvent interactions can stabilize the anti conformation, potentially allowing for a conformational equilibrium. nih.gov

Energy minimization studies, often performed as part of DFT calculations, identify the geometry corresponding to the lowest energy (the global minimum) on the potential energy surface. researchgate.net This provides the most probable structure of the molecule under a given set of conditions.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound and assign specific spectral features to molecular vibrations or electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. scielo.org.za These calculations help in assigning the absorption bands observed in experimental FT-IR spectra to specific vibrational modes, such as the characteristic C=O stretching vibrations of the lactone and carboxylic acid groups, C-S stretching, and O-H stretching. chemrxiv.org Calculated frequencies are often scaled by a factor to better match experimental values. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. bohrium.comscielo.org.za These theoretical values, when compared to experimental data, are invaluable for structural elucidation and confirming the presence of specific functional groups and their chemical environments. mdpi.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the energies of electronic transitions from the ground state to various excited states. mdpi.combiointerfaceresearch.com This analysis provides the maximum absorption wavelengths (λmax) and helps to understand the electronic structure and chromophores within the molecule. bohrium.com

Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data typical of DFT calculations for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 |

| C=O Stretch | Carboxylic Acid | 1750 |

| C=O Stretch | Lactone | 1780 |

| C-O Stretch | Ether/Ester | 1150 |

| C-S Stretch | Thioether | 700 |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions is crucial for optimizing synthesis and developing new chemical transformations. Computational modeling can map out the entire reaction pathway for the formation of 5-Oxo-1,3-oxathiolane-4-carboxylic acid. A plausible synthetic route involves the condensation of thioglycolic acid with a glyoxylic acid derivative. nih.govresearchgate.net

Reaction pathway modeling involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate these saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

For instance, in the formation of the oxathiolane ring, a proposed mechanism might involve the initial nucleophilic attack of the sulfur atom of thioglycolic acid on the aldehyde carbon of glyoxylic acid, followed by an intramolecular cyclization and dehydration. nih.govacs.org Computational analysis of the transition states for each step can identify the rate-determining step and provide insights into how catalysts or changes in reaction conditions might influence the outcome. jmchemsci.com

Quantitative Structure-Activity Relationship (QSAR) Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govopenbioinformaticsjournal.com While a QSAR study requires a dataset of multiple compounds, the principles can be described for derivatives of 5-Oxo-1,3-oxathiolane-4-carboxylic acid.

The development of a QSAR model typically involves these steps:

Data Set Preparation: A series of derivatives of the parent molecule would be synthesized and tested for a specific biological activity (e.g., antiviral, antibacterial).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. openbioinformaticsjournal.comnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. pharmacophorejournal.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. jmchemsci.com

For a series of 5-Oxo-1,3-oxathiolane-4-carboxylic acid derivatives, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors. The resulting model would highlight which structural features (e.g., the presence of a bulky group at a certain position, or specific electronic properties) are crucial for enhancing activity, thereby guiding the design of new, more potent compounds. jmchemsci.comnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution and electronic reactivity |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the graph representation of the molecule |

| 3D Descriptors | Solvent Accessible Surface Area | Describes the three-dimensional properties of the molecule |

Transformation to Nucleoside Analogs and Other Biologically Relevant Derivatives

N-Glycosylation Strategies for Nucleobase Attachment

The crucial step in converting the 1,3-oxathiolane (B1218472) core into a nucleoside analog is the formation of a C-N glycosidic bond between the anomeric carbon (C4) of the oxathiolane ring and a nitrogen atom of a heterocyclic nucleobase. nih.gov This reaction, known as N-glycosylation, is paramount as the stereochemistry of this newly formed bond significantly influences the biological activity of the resulting molecule. nih.gov The primary challenge lies in controlling the stereochemical outcome to selectively produce the desired isomer. nih.gov

A predominant method for achieving N-glycosylation is the coupling of an activated oxathiolane intermediate with a silylated nucleobase, a variant of the silyl-Hilbert-Johnson or Vorbrüggen reaction. In this procedure, the nucleobase (e.g., cytosine, thymine, adenine) is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and enhance the nucleophilicity of the ring nitrogens.

The activated oxathiolane precursor, often a 4-acetyloxy or 4-propionyloxy derivative, is then reacted with the silylated base. nih.gov This coupling typically yields a mixture of anomers (α and β isomers) or diastereomers (cis and trans isomers), which may require subsequent separation. nih.gov For instance, the coupling of an enantiomerically enriched oxathiolane propionate (B1217596) with silylated cytosine can produce a mixture of cis and trans nucleoside intermediates. nih.gov The racemic synthesis of (±)-BCH-189, an early oxathiolane nucleoside, involved coupling an oxathiolane derivative with silylated, N-protected cytosine, which also resulted in a mixture of cis and trans products that required chromatographic separation. nih.gov

The table below summarizes representative coupling reactions between oxathiolane precursors and silylated nucleobases.

Table 1: Examples of Stereoselective Coupling Reactions

| Oxathiolane Precursor | Silylated Nucleobase | Catalyst/Conditions | Product(s) | Outcome |

|---|---|---|---|---|

| Racemic 5-acetoxy-1,3-oxathiolane | Silylated Cytosine | TMSI | (±)-cis and trans-cytidine analogs | Anomeric mixture (1.3:1 cis/trans) nih.gov |

| Enantiopure 5-acetoxy-1,3-oxathiolane | Silylated Cytosine | SnCl₄ | (±)-BCH-189 | Exclusive formation of the β-anomer nih.gov |

Lewis acids are frequently employed as catalysts in N-glycosylation reactions to enhance the reaction rate and, more importantly, to control the stereoselectivity of the glycosidic bond formation. nih.gov Lewis acids activate the oxathiolane precursor by coordinating to the ring oxygen or the leaving group at the anomeric center, facilitating its departure and the subsequent nucleophilic attack by the silylated base. researchgate.net

The choice of Lewis acid can have a profound impact on the stereochemical outcome. For example, the use of trimethylsilyl (B98337) iodide (TMSI) in the coupling of an oxathiolane propionate with silylated cytosine resulted in a modest cis/trans ratio of 1.3:1. nih.gov In contrast, a significant breakthrough in stereocontrol was achieved by using stannic chloride (SnCl₄). The reaction of an anomeric mixture of an oxathiolane intermediate with silylated cytosine in the presence of SnCl₄ led to the exclusive formation of the β-anomer. nih.gov This high stereoselectivity is attributed to the formation of a chelation complex between the Lewis acid and the oxathiolane intermediate, which directs the incoming nucleobase to attack from a specific face of the ring. nih.gov Other Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and zirconium tetrachloride (ZrCl₄), have also been successfully used to mediate stereoselective N-glycosylation. beilstein-journals.org

The table below illustrates the effect of different Lewis acids on the stereoselectivity of the glycosylation reaction.

Table 2: Influence of Lewis Acids on Stereoselectivity

| Lewis Acid | Oxathiolane Substrate | Nucleobase | Diastereomeric Ratio (cis:trans or β:α) | Reference |

|---|---|---|---|---|

| Trimethylsilyl iodide (TMSI) | Enantiopure oxathiolane propionate | Silylated Cytosine | 1.3:1 (cis:trans) | nih.gov |

| Stannic chloride (SnCl₄) | Anomeric mixture of 5-acetoxy-1,3-oxathiolane | Silylated Cytosine | Exclusive β-anomer formation | nih.gov |

| Zirconium tetrachloride (ZrCl₄) | 1,3-oxathiolane-5-yl benzoate | Silylated 5-fluorocytosine | 99:1 (β:α) | beilstein-journals.org |

Synthesis of Phosphorylated Derivatives

For 1,3-oxathiolane nucleoside analogs to exert their antiviral activity, they must be phosphorylated in vivo by host cellular kinases to their corresponding 5'-triphosphate form. nih.gov This active triphosphate derivative then competes with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase, leading to chain termination. nih.gov However, the initial phosphorylation step can be inefficient and rate-limiting, which has prompted the chemical synthesis of phosphorylated derivatives as potential prodrugs. mdpi.com

Directly synthesizing the 5'-monophosphate or other phosphorylated forms can bypass the reliance on the first intracellular kinase. mdpi.com Chemical phosphorylation can be achieved using various phosphorylating agents. A common strategy involves the synthesis of 5'-H-phosphonate derivatives. mdpi.com More advanced methods utilize oxyonium phosphobetaines as versatile intermediates for the efficient and rapid synthesis of protected nucleoside 5'-phosphates. nih.gov These intermediates can then be converted into various phosphate (B84403) analogs, including diphosphates, triphosphates, and phosphoramidates, the latter being a key feature of several modern prodrug approaches designed to improve cell permeability. mdpi.comnih.gov

Introduction of Diverse Substituents on the Oxathiolane Ring and Nucleobase

To explore structure-activity relationships and develop analogs with improved potency, selectivity, or resistance profiles, researchers have introduced a variety of substituents on both the oxathiolane ring and the attached nucleobase.

Modifications to the oxathiolane ring have included the synthesis of 5-fluoro- and 5-methyl-substituted analogs. nih.govresearchgate.net The introduction of a fluorine atom, for example, can alter the molecule's electronic properties and metabolic stability. The synthesis of 2,5-disubstituted 1,3-oxathiolane intermediates provides a platform for creating a wider range of structurally diverse ring systems. nih.gov

The nucleobase component has also been a major site for modification. A prominent example is the substitution of cytosine with 5-fluorocytosine, which leads to the potent antiviral drug Emtricitabine (B123318) (FTC). nih.gov Beyond simple halogenation, entirely different heterocyclic systems have been coupled to the oxathiolane core. For instance, tetrazole analogues of 1,3-oxathiolane nucleosides have been synthesized, as well as derivatives incorporating the antiviral nucleobase T-705 (Favipiravir). nih.govbeilstein-journals.org

Structure-Reactivity Relationships in Derivative Synthesis

The synthesis of 1,3-oxathiolane nucleoside derivatives is governed by distinct structure-reactivity relationships that dictate the efficiency and stereochemical outcome of the reactions. A key factor is the nature of the precursor's structure, which directly influences the stereochemistry of the final product.

The stereochemistry of the oxathiolane precursor is critical. For example, employing a chiral auxiliary derived from (S)-lactic acid in the synthesis of the oxathiolane ring leads to the formation of the unnatural enantiomer of the drug Lamivudine (B182088), demonstrating a predictable transfer of chirality from the starting material to the product. nih.gov

The reactivity and stereoselectivity of the crucial N-glycosylation step are highly dependent on the structure of the reactants and the catalyst. The choice of Lewis acid catalyst establishes a clear structure-reactivity relationship. As noted previously, the strong chelating ability of SnCl₄ with the oxathiolane ring's oxygen and the leaving group at the anomeric position creates a rigid intermediate structure that sterically directs the silylated nucleobase to attack from the opposite face, resulting in the exclusive formation of the β-anomer. nih.gov This contrasts with less-coordinating Lewis acids like TMSI, which offer poor stereocontrol. nih.gov This illustrates how the structure of the Lewis acid-substrate complex directly controls the reaction's stereochemical pathway.

Mechanistic Biochemical Interactions and Pathways Involving the Oxathiolane Core

Molecular Recognition of Oxathiolane Structures by Enzymes

The ability of enzymes to recognize and bind to oxathiolane-containing molecules is fundamentally linked to the structural similarity of these compounds to endogenous substrates. A prime example is the class of 1,3-oxathiolane (B1218472) nucleoside analogues, which are recognized by various cellular and viral enzymes involved in nucleic acid synthesis.

The key to this molecular recognition lies in the oxathiolane ring acting as a bioisostere of the natural deoxyribose or ribose sugar moiety found in nucleosides. Enzymes such as viral reverse transcriptases and cellular DNA polymerases have active sites that are exquisitely shaped to accommodate the furanose ring of natural nucleosides. The oxathiolane ring, despite the replacement of a methylene (B1212753) group (C3') with a sulfur atom, can adopt a conformation that sufficiently mimics the shape and stereochemistry of the natural sugar. nih.gov

This mimicry allows oxathiolane nucleosides to be accepted into the active sites of these enzymes. For instance, L-nucleosides containing an oxathiolane ring, which have an unnatural stereochemistry compared to the natural D-nucleosides, have been found to be potent antiviral agents. This was a significant discovery, as it was previously believed that only D-nucleoside analogues could effectively inhibit metabolic enzymes. The antiviral activity of L-configured oxathiolane nucleosides like Lamivudine (B182088) (3TC) demonstrated that the spatial arrangement of the oxathiolane ring and the nucleobase is crucial for recognition and subsequent inhibitory activity. nih.gov

The recognition process is a dynamic one, involving a series of non-covalent interactions between the oxathiolane analogue and the amino acid residues within the enzyme's active site. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively stabilize the enzyme-substrate complex. The precise nature and geometry of these interactions determine the binding affinity and the subsequent catalytic fate of the oxathiolane-containing molecule.

Role as Substrate Mimics in Nucleic Acid Metabolism

Once recognized by the appropriate enzymes, oxathiolane nucleoside analogues function as potent substrate mimics, thereby interfering with the normal processes of nucleic acid metabolism. nih.gov These synthetic molecules are designed to closely resemble the natural building blocks of DNA and RNA, the 2'-deoxynucleosides and ribonucleosides, respectively.

The primary mechanism by which these analogues disrupt nucleic acid metabolism is through their participation in the phosphorylation cascade that activates natural nucleosides. Cellular kinases recognize the oxathiolane nucleosides and sequentially phosphorylate them to their 5'-monophosphate, 5'-diphosphate, and ultimately their active 5'-triphosphate forms. nih.gov

This activated triphosphate analogue then directly competes with the corresponding natural deoxynucleoside triphosphate (dNTP) for binding to the active site of DNA polymerases or viral reverse transcriptases. nih.gov The effectiveness of these molecules as therapeutics depends heavily on their ability to act as competitive inhibitors in this crucial step of DNA synthesis.

The consequence of this incorporation is the termination of DNA chain elongation. This is because oxathiolane nucleoside analogues typically lack the 3'-hydroxyl group that is essential for the formation of the next phosphodiester bond in the DNA backbone. nih.gov By acting as a "dead end" for DNA synthesis, these substrate mimics effectively halt the replication of the viral genome.

Interaction with Viral Enzymes and Replication Machinery (Mechanism-Focused)

The therapeutic success of many oxathiolane-containing compounds, particularly in antiviral therapy, is due to their specific and potent interactions with viral enzymes. The mechanism of action of nucleoside reverse transcriptase inhibitors (NRTIs) containing an oxathiolane core, such as Lamivudine (3TC) and Emtricitabine (B123318) (FTC), provides a clear example of this targeted interaction.

The antiviral cascade begins with the intracellular phosphorylation of the oxathiolane nucleoside to its active 5'-triphosphate form by host cell kinases. This triphosphate metabolite is the key player in the interaction with the viral replication machinery. nih.gov

The primary target of these activated analogues is the viral reverse transcriptase (RT), an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA. The triphosphate of the oxathiolane nucleoside acts as a competitive inhibitor of the natural dNTPs for the active site of RT. nih.gov The affinity of the triphosphate analogue for the viral RT compared to cellular DNA polymerases is a critical determinant of its therapeutic index. For instance, 3TC is a more potent inhibitor of HIV-1 RT than of human DNA polymerases, which contributes to its relatively low toxicity. nih.gov

Upon binding to the RT-DNA complex, the oxathiolane nucleoside triphosphate is incorporated into the nascent viral DNA strand. The key mechanistic feature that leads to the termination of DNA synthesis is the absence of a 3'-hydroxyl group on the oxathiolane ring. nih.gov The formation of a phosphodiester bond to elongate the DNA chain requires this 3'-OH group to act as a nucleophile, attacking the alpha-phosphate of the incoming dNTP. Without this hydroxyl group, the addition of the next nucleotide is impossible, leading to immediate chain termination. nih.gov This premature termination of the viral DNA effectively prevents the completion of the reverse transcription process and, consequently, inhibits viral replication.

Theoretical Models of Ligand-Receptor Binding

Understanding the intricate interactions between oxathiolane-containing ligands and their enzyme targets at a molecular level is crucial for the rational design of new and more effective therapeutic agents. Theoretical models and computational chemistry techniques provide powerful tools to investigate these ligand-receptor binding events.

Molecular Docking is a widely used computational method to predict the preferred binding orientation of a ligand to a receptor. For oxathiolane-containing compounds, docking studies can be employed to simulate their interaction with the active site of enzymes like HIV reverse transcriptase. These simulations can help identify key amino acid residues involved in binding and can provide insights into the binding affinity of different analogues. nih.govpensoft.net The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy.

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-receptor interaction. MD simulations can model the movement of atoms in the complex over time, providing valuable information about the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the interaction. mdpi.commdpi.combiorxiv.org For oxathiolane nucleosides, MD simulations can help to understand how the flexibility of the oxathiolane ring influences its fit within the enzyme's active site and the stability of the enzyme-inhibitor complex.

Quantum Mechanical (QM) Methods can be used to study the electronic details of the ligand-receptor interaction with high accuracy. QM calculations can provide insights into the nature of the chemical bonds, charge distributions, and the energetics of the reaction mechanism. researchgate.netdiva-portal.orgnih.gov For instance, QM methods can be used to model the phosphorylation of oxathiolane nucleosides or the mechanism of DNA chain termination by these analogues at an electronic level. Due to their computational cost, QM methods are often used in combination with molecular mechanics (MM) in hybrid QM/MM approaches to study a small, critical region of the enzyme active site in detail while treating the rest of the system with a more computationally efficient method.

These theoretical models are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications to the oxathiolane core or the nucleobase lead to enhanced or diminished biological activity. By providing a detailed atomistic view of the ligand-receptor binding, these computational approaches guide the design and optimization of novel oxathiolane-based inhibitors.

| Theoretical Method | Principle | Application to Oxathiolane Compounds | Key Insights Provided |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor's active site. | Predicting the binding mode of oxathiolane nucleoside analogues to viral enzymes like reverse transcriptase. nih.govpensoft.net | Binding pose, key interacting residues, and estimated binding affinity (docking score). |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, including conformational changes and stability. | Assessing the stability of the oxathiolane-enzyme complex and observing dynamic conformational changes. mdpi.commdpi.combiorxiv.org | Stability of binding, flexibility of ligand and receptor, role of water molecules, and free energy of binding. |

| Quantum Mechanics (QM) Methods | Calculates the electronic structure and energetics of molecules to study reaction mechanisms at a sub-atomic level. | Investigating the mechanism of phosphorylation and DNA chain termination by oxathiolane analogues. researchgate.netdiva-portal.orgnih.gov | Reaction pathways, transition state energies, charge distribution, and bond formation/breaking events. |

Biocatalytic Transformations of Oxathiolane Compounds